Psb CB5
Overview
Description
PSB CB5 is a chemical compound known for its role as a selective antagonist of the G protein-coupled receptor GPR18. It is the first selective antagonist characterized for this receptor, with an inhibitory concentration (IC50) of 279 nanomolar. The compound exhibits significant selectivity over related receptors, including cannabinoid receptor 1, cannabinoid receptor 2, and G protein-coupled receptor 55 .
Mechanism of Action
Target of Action
Psb-CB5 is a compound that acts as an antagonist at the former orphan receptor GPR18 . GPR18 is a G protein-coupled receptor that is involved in various physiological processes. Psb-CB5 is the first selective antagonist characterized for this receptor, with an IC50 of 279nM . It exhibits good selectivity over related receptors, with over 36x selectivity vs CB1 and GPR55, and 14x vs CB2 .
Mode of Action
Psb-CB5 interacts with its target, the GPR18 receptor, by binding to it and inhibiting its activation . This inhibition prevents the receptor from carrying out its normal function, which can lead to changes in the physiological processes that the receptor is involved in.
Biochemical Pathways
The GPR18 receptor is thought to play a role in several physiological processes, including pain perception, immune response, and regulation of intraocular pressure .
Biochemical Analysis
Biochemical Properties
Psb-CB5 plays a significant role in biochemical reactions. It interacts with the G protein-coupled receptor 18 (GPR18), acting as an antagonist . This interaction is characterized by an IC50 of 279nM, indicating a strong binding affinity .
Cellular Effects
Psb-CB5 has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the GPR18 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Psb-CB5 involves its binding interactions with the GPR18 receptor . As an antagonist, it inhibits the activation of this receptor, leading to changes in gene expression and cellular responses .
Dosage Effects in Animal Models
In animal models, the effects of Psb-CB5 have been observed to vary with different dosages . At certain dosages, it has been shown to significantly reduce weight gain in rats
Metabolic Pathways
Given its interaction with the GPR18 receptor, it is likely to be involved in pathways related to this receptor’s function .
Transport and Distribution
Its interaction with the GPR18 receptor suggests that it may be localized to areas where this receptor is expressed .
Subcellular Localization
The subcellular localization of Psb-CB5 is likely to be influenced by its interaction with the GPR18 receptor
Preparation Methods
The synthesis of PSB CB5 involves the formation of a bicyclic imidazole-4-one derivative. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorophenylmethanol with a suitable phenyl derivative to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the bicyclic imidazole-4-one structure.
Final Product Formation:
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
Chemical Reactions Analysis
PSB CB5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the methoxy group, can lead to the formation of different analogs
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PSB CB5 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the G protein-coupled receptor GPR18 and its role in various biochemical pathways.
Biology: The compound is utilized to investigate the physiological functions of GPR18 in different biological systems, including human spermatozoa
Industry: While its industrial applications are limited, this compound is used in the development of new pharmacological agents targeting GPR18
Comparison with Similar Compounds
PSB CB5 is unique due to its high selectivity for GPR18 over other related receptors. Similar compounds include:
O-1918: Another antagonist that targets GPR18 but lacks the selectivity of this compound.
CID-16020046: A compound with activity against both GPR18 and G protein-coupled receptor 55, but with lower selectivity compared to this compound
This compound’s uniqueness lies in its ability to selectively inhibit GPR18 without significantly affecting other receptors, making it a valuable tool for research.
Properties
IUPAC Name |
(2Z)-2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-16-7-5-14(6-8-16)13-25-17-4-1-3-15(11-17)12-18-19(24)23-9-2-10-26-20(23)22-18/h1,3-8,11-12H,2,9-10,13H2/b18-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBQRMOGMULGPP-PDGQHHTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)N=C2SC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)/N=C2SC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031964 | |
Record name | CID-85469571 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627710-30-8 | |
Record name | PSB-CB5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CID-85469571 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSB-CB5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75Q5Q6F7LA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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